molecular formula C18H28N2 B14540167 1,2-Dimethyl-5-nonyl-1H-benzimidazole CAS No. 62316-69-2

1,2-Dimethyl-5-nonyl-1H-benzimidazole

Cat. No.: B14540167
CAS No.: 62316-69-2
M. Wt: 272.4 g/mol
InChI Key: CYRVQEAAGLNBPP-UHFFFAOYSA-N
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Description

1,2-Dimethyl-5-nonyl-1H-benzimidazole is a synthetic, trisubstituted benzimidazole derivative of significant interest in early-stage oncological research, particularly in the field of multidrug resistance (MDR) reversal. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its structural resemblance to naturally occurring nucleotides, allowing it to interact effectively with biological polymers . Specifically, 1,2,5-trisubstituted benzimidazoles have been strategically designed and synthesized as potential inhibitors of the ABCB1 transporter (P-glycoprotein), a key protein responsible for pumping chemotherapeutic agents out of cancer cells, thereby conferring drug resistance . The structural motif of a long alkyl chain (such as a nonyl group) at the 1-position of the benzimidazole core is a critical design feature, often incorporated to enhance lipophilicity and interaction with the transmembrane domains of efflux pump proteins . Research on analogous compounds has shown that such derivatives can potentiate the effects of standard chemotherapeutics like doxorubicin in resistant cancer cell lines, suggesting a synergistic role in overcoming MDR . This compound is provided exclusively For Research Use Only and is intended for laboratory studies. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

62316-69-2

Molecular Formula

C18H28N2

Molecular Weight

272.4 g/mol

IUPAC Name

1,2-dimethyl-5-nonylbenzimidazole

InChI

InChI=1S/C18H28N2/c1-4-5-6-7-8-9-10-11-16-12-13-18-17(14-16)19-15(2)20(18)3/h12-14H,4-11H2,1-3H3

InChI Key

CYRVQEAAGLNBPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC2=C(C=C1)N(C(=N2)C)C

Origin of Product

United States

Preparation Methods

Direct N-Alkylation Strategies

The most straightforward approach involves alkylating a pre-synthesized 1,2-dimethyl-1H-benzimidazole scaffold at the 5-position. Bromononane serves as the primary alkylating agent, with phase-transfer catalysts like tetraethylammonium bromide (TEAB) enhancing reaction efficiency. In a representative procedure:

  • Reagents : 1,2-dimethyl-1H-benzimidazole (1 eq), bromononane (1.2 eq), potassium carbonate (2 eq), TEAB (0.1 eq), acetonitrile (solvent).
  • Conditions : Reflux at 80°C for 48 hours under nitrogen.
  • Workup : Filtration, solvent evaporation, and purification via silica gel chromatography (petroleum ether/ethyl acetate, 9:1).
  • Yield : 75–82%.

This method benefits from scalability but requires rigorous temperature control to minimize byproducts such as dialkylated species.

Condensation of Substituted o-Phenylenediamines

Carboxylic Acid Condensation Route

Building the benzimidazole ring from 4-nonyl-o-phenylenediamine and acetic acid offers inherent regiocontrol. The synthesis of 4-nonyl-o-phenylenediamine itself involves:

  • Nitration : 4-Nitro-o-phenylenediamine treated with nonyl bromide under Ullmann conditions (Cu catalyst, DMF, 120°C).
  • Reduction : Hydrogenation of the nitro group using Pd/C in ethanol (25°C, 6 h).

The cyclization step proceeds via:

  • Reagents : 4-Nonyl-o-phenylenediamine (1 eq), acetic acid (2 eq), 4M HCl.
  • Conditions : Reflux at 140°C for 12 hours.
  • Yield : 68–74% after recrystallization (ethanol/water).

Aldehyde-Mediated Cyclization

Microwave-assisted condensation with nonanal accelerates ring formation:

  • Reagents : o-Phenylenediamine (1 eq), nonanal (1.2 eq), sodium metabisulfite (0.5 eq).
  • Conditions : Microwave irradiation (300 W, 100°C, 15 min).
  • Yield : 89–92%.

Microwave-Assisted Synthesis

One-Pot Alkylation-Cyclization

Combining alkylation and cyclization in a single step reduces processing time:

  • Reagents : 4-Nonyl-1,2-diaminobenzene (1 eq), acetic anhydride (2 eq).
  • Conditions : Microwave (150°C, 20 min), solvent-free.
  • Yield : 85–90%.

Purification and Characterization

Crystallization Optimization

Crude products are purified via gradient crystallization:

  • Solvent System : Isopropanol/water (3:1) at 0°C.
  • Purity : >98% (HPLC).

Spectroscopic Validation

  • 1H NMR (DMSO-d6): δ 7.45 (s, 1H, H-6), 7.21 (d, J = 8.4 Hz, 1H, H-7), 2.98 (t, J = 7.2 Hz, 2H, nonyl-CH2), 2.65 (s, 3H, N-CH3), 2.52 (s, 3H, C-CH3).
  • HRMS : m/z 313.2378 [M+H]+ (calculated for C20H31N2+: 313.2375).

Comparative Analysis of Synthetic Routes

Method Reaction Time Temperature (°C) Yield (%) Key Advantage
Direct Alkylation 48 h 80 75–82 Scalability
Carboxylic Acid 12 h 140 68–74 Regioselectivity
Microwave 20 min 150 85–90 Time efficiency

Industrial-Scale Considerations

Patent data emphasizes the economic viability of avoiding phosphorus-based coupling agents and methanesulfonic acid, which complicate waste management. Large-scale batches (>10 kg) favor the alkylation route due to simpler purification workflows.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-5-nonyl-1H-benzimidazole undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Dimethyl-5-nonyl-1H-benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-5-nonyl-1H-benzimidazole involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes, bind to DNA or RNA, and disrupt cellular processes. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives vary significantly in biological and chemical behavior depending on substituents. Below is a detailed comparison of 1,2-Dimethyl-5-nonyl-1H-benzimidazole with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Properties/Applications References
1,2-Dimethyl-5-nonyl-1H-benzimidazole 1,2-CH₃; 5-C₉H₁₉ C₁₈H₂₆N₂ High lipophilicity; potential membrane interaction N/A
Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate 5-CH₃; 2-(4-carbomethoxybenzyl) C₁₆H₁₄N₂O₂ Polar ester group; synthetic intermediate for hydrazide derivatives
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide 5-CH₃; 2-(4-benzohydrazide) C₂₂H₁₈N₄O₂ Antimicrobial activity; Schiff base formation enhances reactivity
Dimetridazole (1,2-Dimethyl-5-nitro-1H-imidazole) 1,2-CH₃; 5-NO₂ C₅H₇N₃O₂ Antiprotozoal agent; nitro group confers redox activity

Key Observations :

Substituent Effects on Lipophilicity: The nonyl chain in 1,2-Dimethyl-5-nonyl-1H-benzimidazole enhances lipophilicity compared to shorter alkyl or polar substituents (e.g., methyl or benzohydrazide groups). This property may improve cell membrane penetration but reduce aqueous solubility . In contrast, compounds like methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate exhibit moderate polarity due to ester groups, favoring solubility in organic solvents .

Functional Group Influence on Bioactivity: The nitro group in Dimetridazole enables redox-mediated antimicrobial action, a mechanism absent in alkyl-substituted benzimidazoles .

Synthetic Pathways: 1,2-Dimethyl-5-nonyl-1H-benzimidazole likely requires alkylation at the 5-position, a process distinct from the condensation or hydrazide formation seen in related compounds .

Research Findings and Data Gaps

  • Thermal Stability: Alkyl chains like nonyl may increase thermal stability compared to nitro or ester-substituted analogs, though experimental data are lacking.
  • Biological Activity: While benzimidazoles with nitro or hydrazide groups show documented antimicrobial effects , the biological profile of 1,2-Dimethyl-5-nonyl-1H-benzimidazole remains uncharacterized in the provided evidence.

Q & A

Q. What are the common synthetic routes for preparing 1,2-disubstituted benzimidazoles like 1,2-Dimethyl-5-nonyl-1H-benzimidazole?

The three primary methods include:

  • Oxidative cyclocondensation : Reacting o-phenylenediamine derivatives with aldehydes under oxidative conditions (e.g., using Na₂S₂O₅ or I₂).
  • C-1 or N-2 alkylation/arylation : Introducing substituents via nucleophilic substitution or metal-catalyzed cross-coupling reactions.
  • Inter/intramolecular N-arylation : Utilizing Buchwald-Hartwig amination or Ullmann coupling for aryl group incorporation. For 1,2-dimethyl substitution, regioselectivity challenges arise due to steric hindrance from the bulky nonyl group. Optimization of solvent polarity (e.g., DMF vs. THF) and base strength (e.g., K₂CO₃ vs. NaH) is critical .

Q. Which spectroscopic techniques are essential for characterizing 1,2-Dimethyl-5-nonyl-1H-benzimidazole?

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl groups at positions 1 and 2, nonyl chain at position 5).
  • FT-IR : To identify N-H stretching (if unsubstituted) and C-N/C=C vibrations.
  • Mass spectrometry (HRMS) : For molecular ion ([M+H]⁺) validation and fragmentation analysis.
  • Elemental analysis : To verify purity and stoichiometry .

Q. What are the standard biological assays for evaluating benzimidazole derivatives?

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi.
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases.
  • Docking studies : Preliminary in silico analysis using AutoDock Vina or Schrödinger Suite to predict binding modes .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 1,2-dimethyl derivatives be addressed?

  • Protecting group strategies : Temporarily block reactive sites (e.g., using Boc groups) to direct substitution.
  • Microwave-assisted synthesis : Enhances reaction efficiency and reduces side products (e.g., 80°C, 30 min vs. traditional 24-hour reflux).
  • Computational modeling : DFT calculations (e.g., Gaussian 09) predict favorable transition states for alkylation/arylation steps .

Q. What crystallographic methods resolve structural ambiguities in benzimidazole derivatives?

  • Single-crystal X-ray diffraction (SCXRD) : SHELXTL or OLEX2 software for refinement. Challenges include twinning in nonyl-containing derivatives due to flexible chains.
  • Powder XRD : For polymorph identification when single crystals are unavailable.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···π) influencing crystal packing .

Q. How do electronic effects of the nonyl group impact pharmacological activity?

  • Lipophilicity : The nonyl chain enhances membrane permeability (logP > 4), confirmed via octanol-water partition experiments.
  • Steric effects : Bulkier chains reduce binding to sterically constrained targets (e.g., ATP pockets in kinases).
  • SAR studies : Comparing EC₅₀ values of nonyl vs. shorter alkyl analogs reveals optimal chain length for activity .

Q. What strategies validate contradictory biological data across studies?

  • Dose-response curves : Ensure activity is concentration-dependent and reproducible.
  • Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to rule out nonspecific effects.
  • Metabolic stability assays : Liver microsome studies (e.g., human CYP450 isoforms) assess whether rapid degradation skews in vitro results .

Q. How can computational methods optimize the design of 1,2-Dimethyl-5-nonyl-1H-benzimidazole analogs?

  • Molecular dynamics (MD) simulations : Predict binding stability over time (e.g., 100 ns simulations in GROMACS).
  • ADMET prediction : SwissADME or pkCSM tools evaluate bioavailability and toxicity risks.
  • QSAR modeling : Partial least squares (PLS) regression correlates substituent properties (e.g., Hammett σ) with activity .

Methodological Challenges and Solutions

Q. Why do some synthetic protocols yield low purity for 5-nonyl-substituted benzimidazoles?

  • Byproduct formation : The nonyl group promotes side reactions during cyclization. Solution: Use high-dilution conditions or flow chemistry.
  • Purification issues : Silica gel chromatography struggles with nonpolar derivatives. Alternative: Recrystallization from hexane/ethyl acetate .

Q. What safety protocols are critical for handling nitro-containing benzimidazole intermediates?

  • Explosivity risk : Avoid grinding nitro derivatives; use wet solvents during isolation.
  • Toxicity mitigation : Conduct reactions in fume hoods with PPE (gloves, goggles).
  • Waste disposal : Neutralize nitro groups with reducing agents (e.g., Fe/NH₄Cl) before disposal .

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